molecular formula C19H19N5O2 B2375466 (6-Methoxy-pyridin-3-yl)(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanon CAS No. 2034290-74-7

(6-Methoxy-pyridin-3-yl)(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanon

Katalognummer: B2375466
CAS-Nummer: 2034290-74-7
Molekulargewicht: 349.394
InChI-Schlüssel: YAEFUKKJPRMNDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methoxy group, a triazole ring, and a pyrrolidine ring

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and lead to the creation of advanced materials for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and triazole intermediates, followed by their coupling through a series of reactions.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis. The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Preparation of Triazole Intermediate:

    Coupling Reaction: The final step involves coupling the pyridine and triazole intermediates with the pyrrolidine ring. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic rings.

Wirkmechanismus

The mechanism of action of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)methanone
  • (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)morpholin-1-yl)methanone

Uniqueness

The uniqueness of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with molecular targets, leading to its potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it a valuable compound for further research and development.

Biologische Aktivität

The compound (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , identified by its CAS number 2034290-74-7 , is a novel hybrid molecule that combines a pyridine and triazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O2C_{19}H_{19}N_{5}O_{2} with a molecular weight of 349.4 g/mol . The presence of the methoxy group on the pyridine ring and the triazole unit contributes to the compound's solubility and biological activity.

PropertyValue
CAS Number2034290-74-7
Molecular FormulaC₁₉H₁₉N₅O₂
Molecular Weight349.4 g/mol

Anticancer Properties

Recent studies have shown that compounds containing triazole moieties exhibit significant anticancer activity. For instance, a review highlighted various 1,2,3-triazole-containing hybrids demonstrating efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, derivatives similar to our compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

Neuroprotective Effects

The incorporation of pyridine derivatives has been linked to neuroprotective benefits. A case study indicated that pyridine-based compounds can enhance gamma-Aminobutyric acid (GABA) levels in the brain, presenting potential as anticonvulsant agents . This suggests that our compound may also possess similar neuroprotective properties, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown inhibition against key protein kinases involved in cancer progression .
  • Modulation of Neurotransmitter Levels : The triazole unit may influence neurotransmitter systems, potentially enhancing GABAergic transmission .

In Vitro Studies

In vitro assays have demonstrated that derivatives of triazole hybrids exhibit IC50 values in the low micromolar range against various cancer types. For example:

  • IC50 for MAO-B : 0.212 µM (competitive and reversible)
  • IC50 for AChE : 0.264 µM (mixed and reversible)

These findings suggest that our compound could be a lead candidate for further development as an anticancer or neuroprotective agent .

In Vivo Studies

Animal models have been utilized to assess the efficacy of similar compounds in reducing tumor size and improving survival rates. These studies often highlight the importance of dosage and administration routes, indicating that optimal formulations can significantly enhance therapeutic outcomes.

Eigenschaften

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-26-18-8-7-15(11-20-18)19(25)23-10-9-16(12-23)24-13-17(21-22-24)14-5-3-2-4-6-14/h2-8,11,13,16H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEFUKKJPRMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.